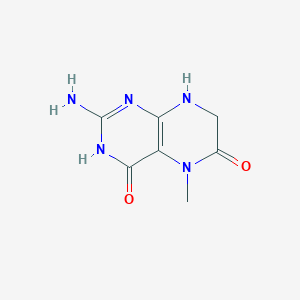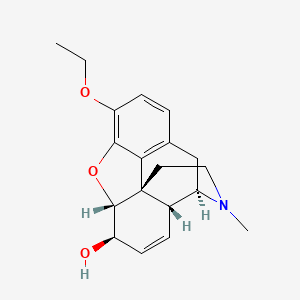
Ethyl-alpha-isomorphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-alpha-isomorphine is a synthetic opioid analgesic and antitussive agent. It is structurally related to morphine and is known for its potent effects in pain relief and cough suppression. This compound is not widely available in the United States but is used in various countries for medical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-alpha-isomorphine involves several steps, starting from morphine or codeine. The key steps include:
Isomerization: Conversion of the morphine structure to the isomorphine structure.
The reaction conditions typically involve the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Obtaining morphine from opium poppy.
Chemical Modification: Ethylation and isomerization of morphine to produce this compound.
Purification: Using techniques like crystallization and chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl-alpha-isomorphine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the ethyl group to a methyl group.
Substitution: Substitution of the ethyl group with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Mthis compound.
Substitution: Various alkyl-substituted isomorphine derivatives.
Aplicaciones Científicas De Investigación
Ethyl-alpha-isomorphine has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid chemistry and synthesis.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Used in the development of new opioid analgesics and antitussive agents.
Mecanismo De Acción
Ethyl-alpha-isomorphine exerts its effects by binding to opioid receptors in the brain and spinal cord. The primary molecular targets are the mu-opioid receptors, which are responsible for its analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to pain relief and cough suppression.
Comparación Con Compuestos Similares
Ethyl-alpha-isomorphine is similar to other opioid compounds such as morphine, codeine, and dihydrocodeine. it is unique in its structure due to the presence of the ethyl group and the isomerization of the morphine structure. This structural modification results in different pharmacological properties compared to its analogs.
List of Similar Compounds
Morphine: A natural opioid analgesic.
Codeine: A natural opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid used for pain relief.
Ethylmorphine: Another ethylated derivative of morphine with similar properties.
This compound stands out due to its unique structural modifications and potent pharmacological effects, making it a valuable compound in scientific research and medical applications.
Propiedades
Número CAS |
47252-01-7 |
|---|---|
Fórmula molecular |
C19H23NO3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |
Clave InChI |
OGDVEMNWJVYAJL-WVVQHKAJSA-N |
SMILES isomérico |
CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](C=C5)O)C=C1 |
SMILES canónico |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



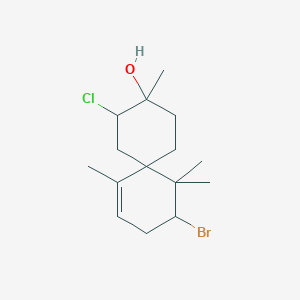
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
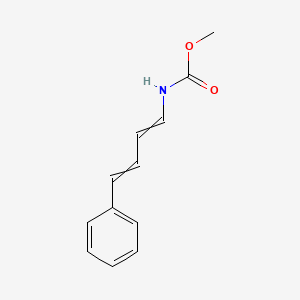
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
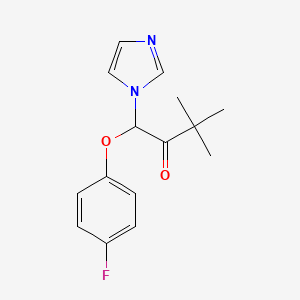
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

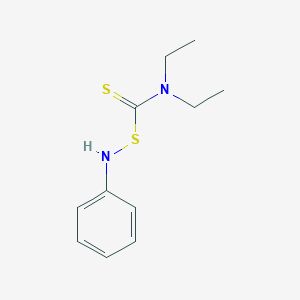

![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
